
1-Chloro-2-ethoxynaphthalene
Overview
Description
1-Chloro-2-ethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₁ClO It is a derivative of naphthalene, where a chlorine atom and an ethoxy group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxynaphthalene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloronaphthalene with sodium ethoxide in ethanol. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to replace a hydrogen atom on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-ethoxy-2-naphthol.
Common Reagents and Conditions:
Substitution: Sodium ethoxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce naphthalene derivatives with aldehyde or carboxylic acid functional groups.
- Reduction reactions result in the formation of naphthol derivatives.
Scientific Research Applications
1-Chloro-2-ethoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethoxynaphthalene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the ethoxy group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. These chemical transformations enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
1-Chloro-2-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-2-ethoxynaphthalene: Similar structure but with a bromine atom instead of chlorine.
2-Ethoxynaphthalene: Lacks the chlorine atom, only has the ethoxy group.
Uniqueness: 1-Chloro-2-ethoxynaphthalene is unique due to the presence of both chlorine and ethoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
1-Chloro-2-ethoxynaphthalene is an organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.
Chemical Structure and Synthesis
This compound belongs to the naphthalene derivative family, characterized by a naphthalene backbone with a chlorine atom and an ethoxy group attached. The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions.
Synthesis Methods
Method | Description |
---|---|
Electrophilic Aromatic Substitution | Utilizes electrophiles such as chlorine or bromine in the presence of a catalyst to introduce substituents on the naphthalene ring. |
Nucleophilic Substitution | Involves the reaction of naphthalene derivatives with nucleophiles to form chloro or ethoxy substituents. |
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It has shown efficacy against various strains of fungi, particularly those belonging to the Candida genus, which are known for causing infections in humans. The compound disrupts fungal cell membranes and inhibits critical metabolic pathways necessary for fungal growth, making it a promising candidate for therapeutic applications against fungal infections .
Toxicity Profile
One of the notable aspects of this compound is its low toxicity towards mammalian cells. This characteristic enhances its potential for use in medical applications, as it minimizes adverse effects on human health while effectively combating fungal infections .
The mechanisms by which this compound exerts its antifungal effects involve:
- Membrane Disruption : The compound interacts with fungal cell membranes, leading to increased permeability and eventual cell lysis.
- Metabolic Inhibition : It may inhibit enzymes involved in critical metabolic pathways within fungal cells, further hindering their growth and reproduction .
Study 1: Antifungal Efficacy Against Candida spp.
A study evaluated the antifungal activity of this compound against several Candida strains. The results demonstrated that the compound effectively inhibited fungal growth at concentrations lower than those toxic to mammalian cells. The study highlighted its potential as a therapeutic agent in treating candidiasis .
Study 2: Toxicological Assessment
Another research focused on the toxicity profile of this compound in mammalian cell lines. The findings indicated that even at higher concentrations, the compound exhibited minimal cytotoxic effects, suggesting a favorable safety margin for clinical use .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromo-1-chloronaphthalene | Lacks ethoxy group | More potent against certain fungi |
4-Bromo-1-chloro-2-naphthol | Hydroxyl group instead of ethoxy | Exhibits different biological activities |
6-Bromo-2-isopropoxynaphthalene | Isopropoxy group instead of ethoxy | Varies in solubility and reactivity |
The unique combination of halogen substituents and the ethoxy group in this compound contributes to its distinct biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-2-ethoxynaphthalene, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves sequential functionalization of naphthalene. A common approach is ethoxylation followed by chlorination. For example:
Ethoxylation : Introduce the ethoxy group via nucleophilic substitution using sodium ethoxide (NaOEt) on 1-naphthol under anhydrous conditions.
Chlorination : Use chlorinating agents like Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in non-polar solvents (e.g., CCl₄) at controlled temperatures (0–25°C) to avoid over-chlorination .
Yield Optimization Factors :
- Solvent polarity (non-polar solvents reduce side reactions).
- Temperature control during chlorination.
- Purity of starting materials (e.g., 1-naphthol ≥98%).
Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 4.1 ppm (ethoxy -OCH₂), δ 1.4 ppm (ethoxy -CH₃).
- Mass Spectrometry : Molecular ion peak at m/z 206 (C₁₂H₁₁ClO⁺) .
- Elemental Analysis : Confirm C, H, Cl content (±0.3% theoretical values).
Advanced Research Questions
Q. What experimental designs are critical for assessing the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Key parameters include:
- Hydrolysis Studies : Expose the compound to buffered aqueous solutions (pH 4–9) at 25°C and monitor degradation via LC-MS. Calculate half-life (t₁/₂) .
- Photodegradation : Use UV light (λ = 300–400 nm) in simulated sunlight and quantify degradation products.
- Partition Coefficients :
- Log Kₒw : Measure via shake-flask method (octanol-water partition).
- Log Kₒc : Determine soil adsorption using batch equilibrium tests .
Data should be compared against regulatory thresholds (e.g., EPA PBT criteria).
Q. How can conflicting toxicity data for this compound be resolved through risk of bias assessment?
- Methodological Answer : Apply standardized risk-of-bias (RoB) tools, such as: Table 1. Risk of Bias Criteria for Animal Studies
Criteria | High-Quality Study Requirements |
---|---|
Dose Randomization | Administered doses randomized across groups |
Allocation Concealment | Study group assignments blinded |
Outcome Reporting | All measured outcomes (e.g., hepatic enzymes, histopathology) fully reported |
Steps :
- Classify studies into confidence tiers (High/Moderate/Low) based on RoB scores.
- Conduct sensitivity analyses excluding low-confidence studies.
- Reconcile remaining discrepancies via mechanistic studies (e.g., in vitro CYP450 inhibition assays to clarify metabolic pathways) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer :
- Comparative Metabolomics : Use LC-HRMS to profile metabolites in liver microsomes (human/rat) and compare with in vivo urine samples.
- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP1A2, CYP3A4) to identify primary metabolic enzymes.
- Statistical Modeling : Apply Bayesian hierarchical models to integrate in vitro and in vivo data, accounting for interspecies variability .
Properties
IUPAC Name |
1-chloro-2-ethoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAMLIWYWPFSPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510365 | |
Record name | 1-Chloro-2-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85972-71-0 | |
Record name | 1-Chloro-2-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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